4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine
Description
4-(6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazin-8-yl)morpholine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a bromo group at position 6, a chloromethyl group at position 2, and a morpholine moiety at position 6. This compound is of interest in medicinal chemistry due to the pharmacophoric imidazo[1,2-a]pyrazine scaffold, which is prevalent in kinase inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C11H12BrClN4O |
|---|---|
Molecular Weight |
331.59 g/mol |
IUPAC Name |
4-[6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrazin-8-yl]morpholine |
InChI |
InChI=1S/C11H12BrClN4O/c12-9-7-17-6-8(5-13)14-10(17)11(15-9)16-1-3-18-4-2-16/h6-7H,1-5H2 |
InChI Key |
HJRORMLFDOYZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CN3C2=NC(=C3)CCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the imidazo[1,2-A]pyrazine core: This can be achieved through condensation reactions involving appropriate diamines and diketones.
Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a base.
Morpholine substitution: Finally, the morpholine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization reactions: The imidazo[1,2-A]pyrazine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chloromethyl groups.
Scientific Research Applications
4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine is a chemical compound with a molecular weight of approximately 331.59 g/mol. It features a morpholine ring attached to an imidazo[1,2-A]pyrazine scaffold, further substituted with a bromine atom and a chloromethyl group.
Chemical Properties and Reactivity
The presence of halogen substituents (bromine and chlorine) gives this compound its chemical reactivity, allowing it to participate in nucleophilic substitution reactions. The chloromethyl group can undergo nucleophilic attack by amines or other nucleophiles, leading to new derivatives. The bromine atom can be involved in cross-coupling reactions like Suzuki or Heck reactions, facilitating the synthesis of more complex organic molecules.
Synthesis
The synthesis of this compound involves several steps to ensure the final compound retains its structural characteristics while allowing for further functionalization if necessary.
Potential Applications
The applications of this compound are primarily in medicinal chemistry and drug development. Its unique structure makes it a candidate for inhibiting protein-protein interactions crucial for viral replication processes or cancer cell proliferation. Interaction studies often use techniques like surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and characterize interaction dynamics with target proteins.
Research indicates that compounds similar to this compound may exhibit significant biological activities, including potential anti-cancer properties and inhibition of specific enzyme targets relevant to diseases such as HIV. The imidazo[1,2-A]pyrazine moiety is known for its role in various pharmacological activities, including acting as kinase inhibitors and influencing protein-protein interactions.
Structural Analogs
Several compounds share structural similarities with this compound:
- 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine contains a morpholine moiety and exhibits potential anti-cancer activity.
- 5-Amino-3-bromopyrazin-2-carboxylic acid features a bromine atom and is used in synthesizing other pyrazine derivatives.
- 3-Chloro-5-methylimidazo[1,2-a]pyrazine contains chlorine and has been studied for its biological properties related to mutagenesis.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Bromo substituent (C6) : Enhances electrophilicity and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
- Chloromethyl group (C2) : Provides a reactive site for further functionalization (e.g., nucleophilic substitution).
- Morpholine (C8) : Improves solubility and influences pharmacokinetic properties.
Synthesis :
The compound is synthesized via multi-step protocols involving Suzuki coupling (e.g., coupling bromo-substituted intermediates with aryl boronic acids) and subsequent functional group transformations. For example, chloroacetaldehyde is used to form the imidazo[1,2-a]pyrazine core, followed by coupling with bromonitrobenzene and reduction to generate intermediates.
Comparison with Similar Compounds
The structural and functional attributes of 4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine are compared below with analogous imidazo[1,2-a]pyrazine derivatives.
Substituent Variations
Halogen-Substituted Derivatives
Insights :
Morpholine-Containing Analogs
Insights :
Ring System Modifications
Insights :
Insights :
- The target compound’s synthesis aligns with established high-yield protocols, ensuring scalability.
Biological Activity
4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine is a complex heterocyclic compound that combines an imidazo[1,2-A]pyrazine scaffold with a morpholine ring. This unique structure, characterized by the presence of both bromine and chloromethyl substituents, suggests potential for diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHBrClNO
- Molecular Weight : Approximately 331.59 g/mol
The compound's reactivity is influenced by its halogen substituents, which can participate in nucleophilic substitution reactions and cross-coupling reactions, enabling the synthesis of more complex derivatives .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : The imidazo[1,2-A]pyrazine moiety is associated with various pharmacological activities, including acting as kinase inhibitors.
- Antimicrobial Effects : Similar compounds have shown efficacy against a range of pathogens.
- Inhibition of Enzyme Targets : Potential activity against specific enzymes relevant to diseases such as HIV has been noted.
Structure-Activity Relationship (SAR)
The presence of halogen atoms and the morpholine ring enhances the compound's biological activity. The following table summarizes related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-(methylthio)-8-(piperidin-1-YL)imidazo[1,2-a]pyrazine | Chlorine and methylthio groups | Antitumor activity |
| 7-Bromo-3-(4-methylpiperazin-1-YL)imidazo[1,2-a]pyrazine | Bromine and piperazine | Antimicrobial properties |
| 5-Fluoro-6-(pyrrolidin-1-YL)imidazo[1,2-a]pyrazine | Fluorine and pyrrolidine | Neuropharmacological effects |
These comparisons highlight the unique combination of structural features in this compound that may confer distinct biological activities .
Case Studies and Research Findings
Recent studies have evaluated the biological activity of compounds similar to this compound:
- Antitumor Activity : A study found that derivatives with imidazo[1,2-A]pyrazine structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Antimicrobial Studies : Research has shown that halogenated imidazo derivatives demonstrate broad-spectrum antimicrobial activity. These findings suggest that the incorporation of bromine or chlorine enhances antimicrobial potency .
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that compounds related to this class could inhibit specific kinases involved in cancer progression and viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
